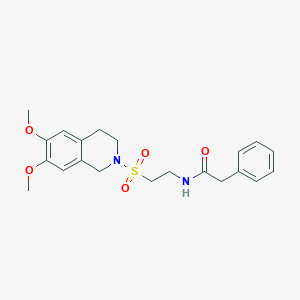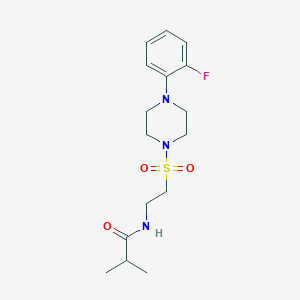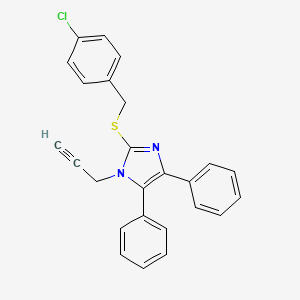
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide, is a molecule of interest in various fields such as medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide can be achieved through a multi-step reaction involving the following steps:
Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline.
Sulfonylation of the isoquinoline derivative to introduce the sulfonyl group.
Coupling of the sulfonylated product with 2-phenylacetic acid to form the final amide product.
Typical reaction conditions may include the use of organic solvents such as dichloromethane or acetonitrile, catalytic amounts of a base such as triethylamine, and temperature control to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, with additional considerations for cost-efficiency, yield optimization, and safety. Advanced techniques such as continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: : Reduction reactions could target the sulfonyl group or other reducible moieties within the molecule, leading to a variety of reduced products.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, modifying the aromatic ring or other reactive sites within the molecule.
Oxidation: : Common oxidizing agents might include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: : Reagents such as halogenated compounds or other nucleophiles/electrophiles depending on the desired substitution.
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced derivatives of the parent compound.
Substitution: : Formation of substituted derivatives at various positions on the aromatic ring or isoquinoline moiety.
科学研究应用
Chemistry: N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new synthetic methodologies.
Biology: In biology, this compound may be used as a probe to study various biochemical pathways or as a starting material for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme function and protein-ligand interactions.
Medicine: Medically, this compound holds potential as a therapeutic agent. It could be studied for its pharmacological properties, such as its ability to interact with specific receptors or enzymes. Its structural features may contribute to its activity against certain diseases or conditions.
Industry: In industry, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility makes it valuable for the development of various commercial products.
作用机制
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. It may bind to active sites or allosteric sites, modulating the function of these targets and influencing various biochemical pathways. Specific pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds:
N-(2-(morpholin-4-yl)ethyl)-2-phenylacetamide
N-(2-(piperidin-1-yl)ethyl)-2-phenylacetamide
N-(2-(pyrrolidin-1-yl)ethyl)-2-phenylacetamide
Uniqueness: What sets N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide apart from its peers is the presence of the sulfonyl group and the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. These structural features confer unique chemical reactivity and biological activity, making it a compound of significant interest for further research and development.
Hope that shines some light on this intriguing molecule!
属性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-13-17-8-10-23(15-18(17)14-20(19)28-2)29(25,26)11-9-22-21(24)12-16-6-4-3-5-7-16/h3-7,13-14H,8-12,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUATKIHWROLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine](/img/structure/B2879630.png)
![[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2879632.png)
![(2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2879633.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)


![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2879640.png)


![2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2879644.png)



